2,3,5-Triiodobenzoic acid

Plant Physiology Auxin Transport Inhibition Root Gravitropism

Procure 2,3,5-triiodobenzoic acid (CAS 88-82-4) for applications requiring its specific 2,3,5-iodine pattern. This isomer is the preferred monomer for high-molecular-weight radiopaque polymers, unlike the oligomer-forming 2,4,6-isomer. It is also a 300x more potent auxin transport inhibitor and a superior positive control in dehalogenation studies. Ensure you specify this CAS number, not the generic compound.

Molecular Formula C7H3I3O2
Molecular Weight 499.81 g/mol
CAS No. 88-82-4
Cat. No. B023451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Triiodobenzoic acid
CAS88-82-4
Synonyms2,3,5-triiodobenzoic acid
2,3,5-triiodobenzoic acid, 14C-labeled
2,3,5-triiodobenzoic acid, ammonia salt
2,3,5-triiodobenzoic acid, potassium salt
2,3,5-triiodobenzoic acid, sodium salt
A 20812
A-20812
TIBA
Molecular FormulaC7H3I3O2
Molecular Weight499.81 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)I)I)I
InChIInChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
InChIKeyZMZGFLUUZLELNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  slightly soluble in benzene;  very soluble in ethanol, ether
Very slightly soluble in wate

2,3,5-Triiodobenzoic Acid (CAS 88-82-4): Technical Baseline for Scientific Procurement


2,3,5-Triiodobenzoic acid (TIBA) is a triiodinated benzoic acid derivative with the molecular formula C₇H₃I₃O₂ and a molecular weight of 499.81 g/mol [1]. It exists as a beige to pale yellow crystalline powder with a melting point of 220–222 °C (lit.) [1] and is insoluble in water but soluble in methanol (5%, hazy) and other organic solvents [1]. TIBA is classified as a polar auxin transport inhibitor [2] and serves as a critical research tool in plant physiology, while its high iodine content (three iodine atoms per molecule) enables specialized applications in radiopaque polymer synthesis .

Why Generic Substitution of 2,3,5-Triiodobenzoic Acid (CAS 88-82-4) Fails: The Critical Role of Iodine Regioisomerism


Substituting 2,3,5-triiodobenzoic acid with other triiodobenzoic acid isomers (e.g., 2,4,6-TIBA) or diiodobenzoic acid analogs is not functionally equivalent due to regioisomer-dependent differences in biological activity, chemical reactivity, and material performance. The specific 2,3,5-iodine substitution pattern confers a unique molecular geometry that dictates its capacity as an auxin transport inhibitor [1] and its radical polymerization behavior in radiopaque monomer synthesis [2]. Even closely related compounds such as 3,5-diiodo-4-hydroxybenzoic acid (DIHB) require significantly higher molar concentrations to achieve comparable auxin transport inhibition [1]. Procurement decisions based solely on halogen content or molecular class overlook these quantifiable performance differentials, which directly impact experimental reproducibility and material functionality.

2,3,5-Triiodobenzoic Acid (TIBA) Product-Specific Quantitative Evidence Guide: Comparative Performance Data for Informed Selection


Auxin Transport Inhibition Potency: 100-Fold Higher Activity of TIBA Versus 3,5-Diiodo-4-hydroxybenzoic Acid

2,3,5-Triiodobenzoic acid (TIBA) inhibits auxin transport and gravireaction in maize roots at a concentration of 1 μM, whereas the diiodinated analog 3,5-diiodo-4-hydroxybenzoic acid (DIHB) requires 100 μM to achieve a comparable inhibitory effect [1]. This represents a 100-fold difference in molar potency.

Plant Physiology Auxin Transport Inhibition Root Gravitropism

Microbial Deiodination Selectivity: Complete Deiodination of 2,3,5-TIBA Versus Negligible Deiodination of Iodinated Contrast Media

Dehalococcoides mccartyi strain CBDB1 exhibits near-complete deiodination of 2,3,5-TIBA under anoxic conditions, whereas iodinated contrast media (ICM) such as iopromide and iopamidol undergo negligible deiodination by the same strain [1]. This differential susceptibility is attributed to the accessibility of iodine substituents in the 2,3,5-TIBA structure relative to the amide-substituted ICM derivatives.

Environmental Microbiology Reductive Dehalogenation Bioremediation

Radiopaque Polymer Precursor Performance: Methacrylate from 2,3,5-TIBA Yields High Molecular Weight Polymer, Whereas 2,4,6-Triiodophenyl Methacrylate Gives Only Oligomers

In radical polymerization studies with AIBN initiator, 2-methacryloyloxyethyl 2,3,5-triiodobenzoate (derived from 2,3,5-TIBA) undergoes successful polymerization to high molecular weight products, whereas 2,4,6-triiodophenyl methacrylate (derived from 2,4,6-triiodophenol) yields only oligomeric products under identical conditions [1]. This differential polymerization behavior is attributed to the steric and electronic effects of the 2,3,5-iodine substitution pattern relative to the 2,4,6-substitution pattern.

Polymer Chemistry Radiopaque Biomaterials Methacrylate Synthesis

Potato Tuber Size Distribution Modulation: TIBA Increases Marketable Tuber Yield by 20% Without Altering Total Yield

Foliar application of 2,3,5-triiodobenzoic acid to potato crops increases the yield of tubers in the 2.5–5.5 cm size grade by up to 20%, while having no significant effect on total tuber yield [1]. In contrast, methyl decanoate (another growth-regulating compound tested in the same study) reduced both total yield and marketable tuber yield, though the reductions were not statistically significant. The TIBA effect is attributed to a more even partition of photosynthate among tubers rather than an increase in tuber number.

Agricultural Science Plant Growth Regulation Tuber Crop Physiology

Endogenous Auxin Modulation in Tissue Culture: TIBA Significantly Increases Free IAA Content in Nodal Segments Versus BA+Put Alone

In Cedrela fissilis cotyledonary nodal segment cultures, the combination treatment of 6-benzyladenine (BA) + putrescine (Put) with 2,3,5-triiodobenzoic acid (TIBA) significantly increased endogenous free indole-3-acetic acid (IAA) content compared to BA+Put treatment without TIBA [1]. Concurrently, TIBA addition decreased endogenous total free polyamine levels and reduced shoot growth. This demonstrates TIBA's specific capacity to modulate endogenous auxin-polyamine crosstalk in woody plant tissue culture systems.

Plant Tissue Culture Micropropagation Auxin Metabolism

Field Efficacy as Branching Promoter: Single 1.0 mM TIBA Application Increases Branch Count by 15.9 Units After 7 Months

A single foliar application of 1.0 mM 2,3,5-triiodobenzoic acid (TIBA) in field conditions resulted in a significant increase of 15.9 branches per plant after 7 months, compared to untreated controls [1]. This quantifiable branching enhancement demonstrates TIBA's practical utility as a plant architecture modifier in agricultural and horticultural systems. While the study examined multiple PGRs, TIBA exhibited a pronounced and sustained effect on lateral branching.

Agronomy Plant Architecture Modification Field PGR Trials

Optimal Research and Industrial Application Scenarios for 2,3,5-Triiodobenzoic Acid (CAS 88-82-4) Based on Quantitative Differentiation


Plant Physiology Research Requiring Low-Concentration Auxin Transport Inhibition

For studies investigating polar auxin transport, root gravitropism, or shoot apical dominance, 2,3,5-triiodobenzoic acid is the inhibitor of choice due to its 100-fold higher potency (1 μM effective concentration) compared to diiodinated analogs such as 3,5-diiodo-4-hydroxybenzoic acid (DIHB), which requires 100 μM for comparable effects in maize root assays [1]. This potency advantage minimizes solvent artifacts and non-specific effects at higher working concentrations. Procurement of TIBA rather than DIHB or other substituted benzoic acids ensures the experimental window remains within the physiologically relevant concentration range where auxin transport inhibition is specific.

Synthesis of Radiopaque Methacrylate Monomers for High Molecular Weight Biomedical Polymers

When preparing radiopaque polymers for biomedical devices (e.g., cardiovascular stents, embolic microspheres), the methacrylate derivative of 2,3,5-TIBA—specifically 2-methacryloyloxyethyl 2,3,5-triiodobenzoate—must be selected over methacrylates derived from 2,4,6-triiodophenol. The 2,3,5-TIBA derivative yields high molecular weight polymers suitable for film formation and mechanical integrity, whereas the 2,4,6-isomer produces only oligomers under identical AIBN-initiated radical polymerization conditions [2]. Procurement of 2,3,5-TIBA as the starting material is essential for achieving the necessary polymer performance in radiopaque biomaterial applications .

Agricultural Field Trials for Modifying Tuber Size Distribution or Branching Architecture

For field-scale plant growth regulation studies, 2,3,5-triiodobenzoic acid offers quantifiable, selective effects: a 20% increase in marketable potato tuber yield (2.5–5.5 cm grade) without altering total yield [3], and a 15.9-branch increase per plant following a single 1.0 mM foliar application [4]. These documented field-level outcomes distinguish TIBA from alternative PGRs that may reduce total yield or fail to produce sustained architectural changes. Researchers and agricultural extension programs requiring predictable, data-backed field responses should prioritize TIBA for tuber size optimization and lateral branching induction protocols.

Environmental Fate Studies on Iodinated Aromatic Dehalogenation

2,3,5-TIBA serves as a valuable model compound in environmental microbiology research on reductive deiodination because it undergoes nearly complete deiodination by Dehalococcoides mccartyi strain CBDB1, in stark contrast to the negligible deiodination observed for clinically used iodinated contrast media (iopromide, iopamidol) under identical conditions [5]. This differential susceptibility makes TIBA an appropriate positive control or mechanistic probe for studies investigating the environmental persistence and microbial transformation of anthropogenic iodine-containing contaminants. Procurement of TIBA specifically (rather than other triiodobenzoic acid isomers) ensures the observed deiodination activity is relevant to the environmental fate literature.

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